2-methoxyethyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate
Overview
Description
2-methoxyethyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C19H21NO5 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.14197277 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Systems
Research by Lovro Selič et al. (1997) explores the synthesis of heterocyclic systems using related compounds. This study emphasizes the utility of specific esters in the preparation of complex heterocyclic structures like 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, which have potential applications in pharmaceuticals and materials science (Lovro Selič, S. Grdadolnik, & B. Stanovnik, 1997).
Photopolymerization
Yohann Guillaneuf et al. (2010) investigated the use of a new alkoxyamine bearing a chromophore group for photoiniferter-based polymerization. This work illustrates the application of specific ester compounds in developing innovative polymerization techniques, which could have implications in creating new polymeric materials with tailored properties (Yohann Guillaneuf et al., 2010).
Tubulin Polymerization Inhibitors
A study by Hidemitsu Minegishi et al. (2015) on indenopyrazoles, which share structural motifs with the compound of interest, identified potential antiproliferative activity toward human cancer cells. This research highlights the role of such compounds in medicinal chemistry, particularly in cancer therapy (Hidemitsu Minegishi et al., 2015).
Properties of Liquid Crystalline Polyacetylenes
Gang Yang et al. (1999) explored the thermal polymerization of specific esters to produce hyperbranched aromatic polyamides. This study provides insights into the application of these compounds in synthesizing new polymeric materials with potential uses in various industries, including electronics and photonics (Gang Yang, M. Jikei, & M. Kakimoto, 1999).
Properties
IUPAC Name |
2-methoxyethyl 4-[[2-(4-methylphenoxy)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-14-3-9-17(10-4-14)25-13-18(21)20-16-7-5-15(6-8-16)19(22)24-12-11-23-2/h3-10H,11-13H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSGRVLEBRKBEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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